

Unveiling the Crystalline Architecture of Lithium Amide: A Technical Guide

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Compound of Interest

Compound Name: *Lithium amide*

Cat. No.: *B147963*

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This technical guide provides a comprehensive overview of the crystal structure of **lithium amide** (LiNH_2), a material of significant interest for researchers, scientists, and professionals in drug development and materials science. This document delves into the structural details of its ambient and high-pressure phases, outlines the experimental protocols for its characterization, and presents key data in a structured format for ease of comparison.

Introduction

Lithium amide is a simple inorganic compound with a rich structural chemistry that is crucial for its various applications, including as a reagent in organic synthesis and as a component in hydrogen storage materials. Understanding its crystal structure is fundamental to elucidating its physical and chemical properties. This guide synthesizes crystallographic data from various experimental and computational studies to provide a detailed architectural understanding of LiNH_2 .

Crystal Structure of Lithium Amide

At ambient conditions, **lithium amide** adopts a tetragonal crystal structure, designated as the α -phase. Upon the application of high pressure, it undergoes a reversible phase transition to a monoclinic structure, known as the β -phase.

Ambient Pressure Phase (α - LiNH_2)

The α -phase of **lithium amide** possesses a body-centered tetragonal unit cell. The arrangement of lithium and amide ions in the lattice is key to its properties.

High-Pressure Phase (β -LiNH₂)

Under pressures exceeding approximately 10.3 GPa, α -LiNH₂ transforms into the more densely packed β -phase. This phase transition is accompanied by a significant volume collapse of about 11%.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the α and β phases of **lithium amide**, compiled from powder X-ray and neutron diffraction studies.

Table 1: Crystallographic Data for α -Lithium Amide (α -LiNH₂)

Parameter	Value
Crystal System	Tetragonal
Space Group	I4
Lattice Parameters	a = 5.034 Å, c = 10.255 Å
Unit Cell Volume	259.5 Å ³
Formula Units (Z)	8
Key Bond Lengths	N-H: ~0.94-0.99 Å
Key Bond Angles	H-N-H: ~100°

Table 2: Crystallographic Data for β -Lithium Amide (β -LiNH₂)

Parameter	Value (at ~16.2 GPa)
Crystal System	Monoclinic
Space Group	P2 ₁
Lattice Parameters	a = 4.844 Å, b = 3.703 Å, c = 4.794 Å, β = 87.28°
Unit Cell Volume	86.0 Å ³
Formula Units (Z)	4

Experimental Protocols

The determination of the crystal structure of **lithium amide** relies on several key experimental techniques. Below are detailed methodologies for the synthesis and crystallographic analysis of LiNH₂.

Synthesis of Lithium Amide

A common method for synthesizing **lithium amide** for crystallographic analysis involves the reaction of lithium metal with anhydrous liquid ammonia.

Protocol:

- A reaction vessel is charged with high-purity lithium metal under an inert atmosphere (e.g., argon).
- The vessel is cooled to approximately -78 °C using a dry ice/acetone bath.
- Anhydrous ammonia gas is condensed into the vessel until the lithium metal is completely submerged.
- A catalytic amount of a transition metal salt (e.g., ferric nitrate) is added to initiate the reaction.
- The reaction mixture is stirred and allowed to slowly warm to the boiling point of ammonia (-33 °C) and maintained until the characteristic blue color of the solvated electrons

disappears, indicating the complete reaction of lithium.

- The excess ammonia is then slowly evaporated, yielding a fine white powder of **lithium amide**.
- The resulting LiNH_2 powder is handled and stored under a strictly inert and anhydrous atmosphere to prevent decomposition.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for determining the phase purity and crystal structure of polycrystalline materials like **lithium amide**.

Protocol:

- **Sample Preparation:** A small amount of the synthesized LiNH_2 powder is finely ground in an agate mortar and pestle inside an inert atmosphere glovebox to ensure random crystal orientation. The powder is then packed into a sample holder with a flat, level surface. To protect the air-sensitive sample, the holder is often sealed with a low-X-ray scattering film, such as Kapton.
- **Instrument Setup:** A powder diffractometer equipped with a copper ($\text{Cu K}\alpha$, $\lambda = 1.5406 \text{ \AA}$) or molybdenum ($\text{Mo K}\alpha$, $\lambda = 0.7093 \text{ \AA}$) X-ray source is used. The instrument is configured in a Bragg-Brentano geometry.
- **Data Collection:** The diffraction pattern is collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step. The sample may be rotated during collection to improve particle statistics.
- **Data Analysis:** The resulting diffraction pattern is analyzed using software capable of Rietveld refinement. The background is subtracted, and the peak positions, intensities, and profiles are fitted to a structural model to refine the lattice parameters, atomic positions, and other crystallographic details.

Neutron Diffraction

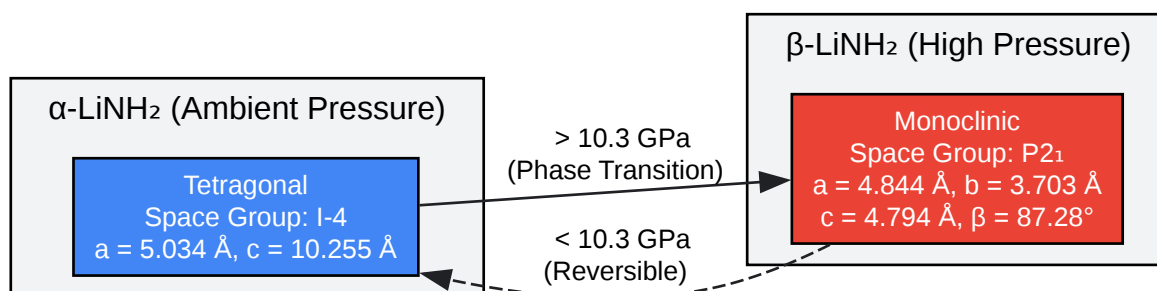
Neutron diffraction is particularly valuable for accurately locating the positions of light atoms, such as hydrogen, in the crystal structure of **lithium amide**.

Protocol:

- **Sample Preparation:** A deuterated sample (LiND_2) is often used to reduce the high incoherent scattering cross-section of hydrogen. The synthesized powder is loaded into a vanadium sample can, which is chosen for its low coherent scattering cross-section, inside a glovebox.
- **Instrument Setup:** The experiment is conducted at a neutron spallation source or nuclear reactor. A high-resolution powder diffractometer is used. The sample is placed in a cryostat or furnace to control the temperature.
- **Data Collection:** Time-of-flight or constant wavelength neutron diffraction data is collected over a wide range of d-spacings. Data collection times can range from several hours to a full day to achieve good statistics.
- **Data Analysis:** The collected neutron diffraction data is analyzed using Rietveld refinement. This allows for the precise determination of the positions of the deuterium atoms and a more accurate refinement of the overall crystal structure compared to X-ray diffraction alone.

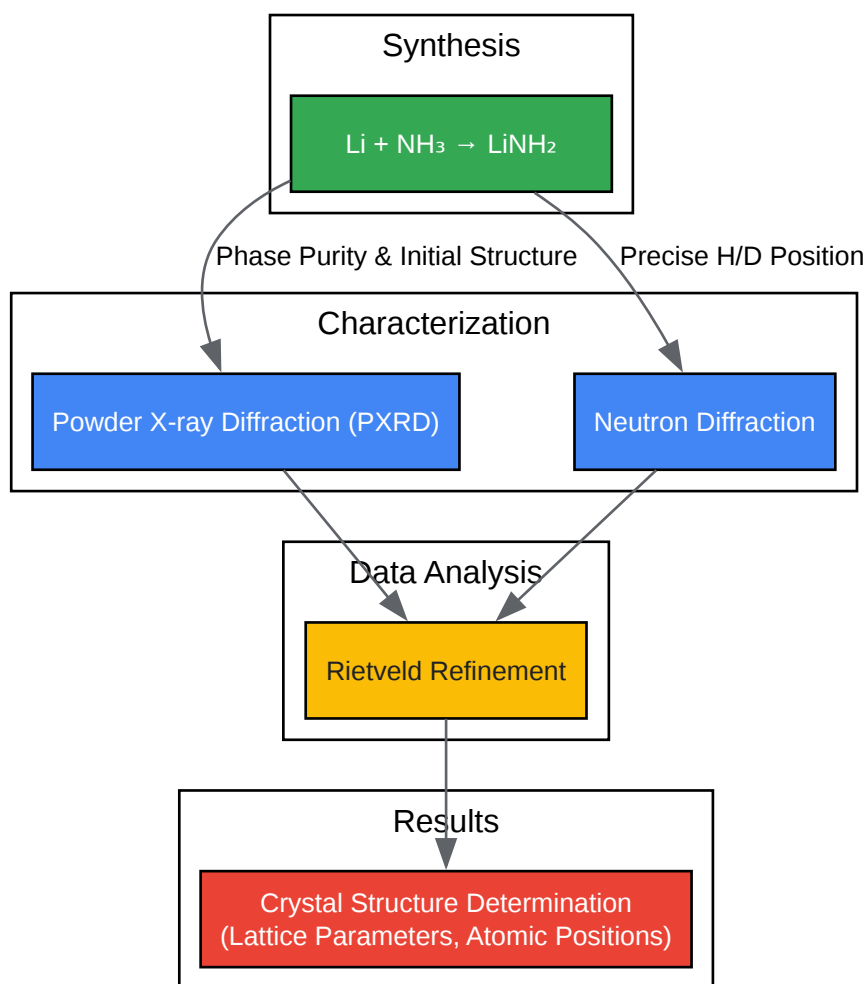
Visualizations

The following diagrams illustrate the pressure-induced phase transition of **lithium amide** and a typical experimental workflow for its characterization.



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Pressure-induced phase transition of **lithium amide**.



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Experimental workflow for LiNH_2 crystal structure determination.

Conclusion

This technical guide has provided an in-depth look at the crystal structure of **lithium amide**, presenting key crystallographic data for its ambient and high-pressure phases. The detailed experimental protocols for synthesis and characterization using powder X-ray and neutron diffraction offer a practical resource for researchers in the field. The visualizations of the phase transition and experimental workflow serve to further clarify the relationships between the structure, properties, and analysis of this important material. A thorough understanding of the crystalline architecture of **lithium amide** is paramount for its continued development and application in various scientific and industrial domains.

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